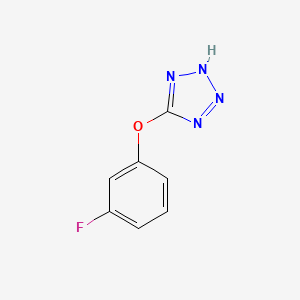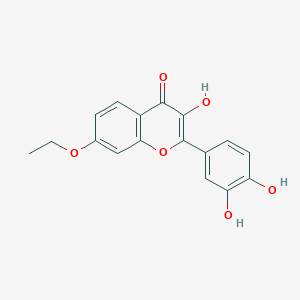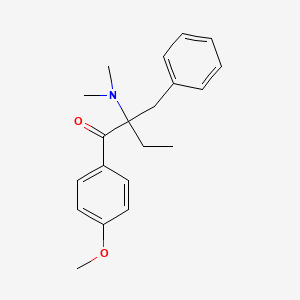
Dibenzyl propan-2-yl phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl propan-2-yl phosphite is an organophosphorus compound with the molecular formula C14H15O3P It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to benzyl groups and one to a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
Dibenzyl propan-2-yl phosphite can be synthesized through the esterification of phosphorous acid with benzyl alcohol and propan-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Dibenzyl propan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphonate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid and benzyl alcohol.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Dibenzyl phosphonate.
Hydrolysis: Phosphonic acid and benzyl alcohol.
Substitution: Various substituted phosphites depending on the nucleophile used.
科学研究应用
Dibenzyl propan-2-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphoramidates.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and probes for studying enzyme activity.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
作用机制
The mechanism of action of dibenzyl propan-2-yl phosphite involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophiles such as alcohols, amines, and thiols, forming phosphonate esters, phosphoramidates, and phosphorothioates, respectively. This reactivity is facilitated by the presence of the electron-withdrawing benzyl groups, which stabilize the transition state during the reaction.
相似化合物的比较
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the propan-2-yl group.
Tribenzyl phosphite: Contains three benzyl groups instead of two.
Dibenzyl phosphonate: The oxidized form of dibenzyl propan-2-yl phosphite.
Uniqueness
This compound is unique due to the presence of both benzyl and propan-2-yl groups, which confer distinct reactivity and properties
属性
| 109654-16-2 | |
分子式 |
C17H21O3P |
分子量 |
304.32 g/mol |
IUPAC 名称 |
dibenzyl propan-2-yl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI 键 |
UZAMTBXJVCXWDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)



